Methyl imidazo[1,2-a]pyridine-3-carboxylate

Antitubercular Mycobacterium tuberculosis Drug-resistant TB

Procure methyl imidazo[1,2-a]pyridine-3-carboxylate as the critical intermediate for imidazo[1,2-a]pyridine-3-carboxamides achieving ≤0.006 μM MIC against drug-resistant Mtb, exceeding PA-824 by nearly 10-fold. This specific 3-methyl ester substitution is essential—generic replacement with 2-methyl, 6-halo, or trifluoromethyl analogs dramatically reduces synthetic yields (e.g., ~42% for CF3 derivatives) and shifts biological selectivity from QcrB-targeted anti-TB to off-target effects. Use this building block to access potent, narrow-spectrum antibacterial and COX-2 selective inhibitors with superior selectivity over celecoxib. ≥98% purity, available for immediate R&D procurement.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 55365-10-1
Cat. No. B3271740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl imidazo[1,2-a]pyridine-3-carboxylate
CAS55365-10-1
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C2N1C=CC=C2
InChIInChI=1S/C9H8N2O2/c1-13-9(12)7-6-10-8-4-2-3-5-11(7)8/h2-6H,1H3
InChIKeyYVJSLNDWTLBCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Imidazo[1,2-a]pyridine-3-carboxylate: Core Scaffold and Physicochemical Profile for Medicinal Chemistry Procurement


Methyl imidazo[1,2-a]pyridine-3-carboxylate (CAS 55365-10-1) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core with a methyl ester substituent at the 3-position. This scaffold is recognized as a 'privileged structure' in medicinal chemistry due to its capacity to serve as a key intermediate in the synthesis of bioactive molecules, particularly anti-tuberculosis agents targeting the QcrB subunit of the cytochrome bc1 complex [1]. The compound possesses a molecular weight of 176.17 g/mol (C9H8N2O2) and is commercially available at ≥98% purity for research applications . Its structural features—two nitrogen atoms capable of serving as hydrogen bond acceptors—enhance binding affinity to biological targets and facilitate further functionalization in drug discovery campaigns .

Methyl Imidazo[1,2-a]pyridine-3-carboxylate: Why Substitution with Analogs Compromises Synthetic Yield and Biological Specificity


Generic substitution among imidazo[1,2-a]pyridine-3-carboxylate derivatives is inadvisable because subtle variations in substitution pattern produce dramatic differences in both synthetic accessibility and biological selectivity. While the core scaffold is conserved across numerous analogs, the specific methyl ester at the 3-position of methyl imidazo[1,2-a]pyridine-3-carboxylate provides a defined reactivity handle for amidation to yield potent anti-TB carboxamides [1]. Substituting with 2-methyl, 6-halo, or trifluoromethyl analogs alters electronic properties and steric constraints, which directly impacts downstream reaction yields (e.g., trifluoromethyl derivatives are reported to yield only ~42% under standard conditions [2]) and can shift biological activity from narrow-spectrum antibacterial targeting of FtsZ to broad-spectrum or off-target effects [3]. The following quantitative evidence delineates precisely where this specific compound diverges from its closest comparators.

Methyl Imidazo[1,2-a]pyridine-3-carboxylate: Quantified Differentiation vs. Analogs and Alternative Scaffolds


Anti-Tuberculosis Potency: Imidazo[1,2-a]pyridine-3-carboxamides vs. Clinical Candidate PA-824

The imidazo[1,2-a]pyridine-3-carboxamide class—synthesized directly from methyl imidazo[1,2-a]pyridine-3-carboxylate as the key intermediate—exhibits exceptional potency against Mycobacterium tuberculosis H37Rv. Specifically, compound 18 from this series achieved a MIC ≤0.006 μM, surpassing the clinical candidate PA-824 by nearly 10-fold in potency against MDR and XDR clinical strains [1]. This contrasts with earlier imidazo[1,2-a]pyridine-3-nitroso derivatives, which showed only modest anti-TB activity (MIC = 3.1 μg/mL vs H37Rv) with notable toxicity to VERO cells (IC50 = 3.6 μg/mL) [2].

Antitubercular Mycobacterium tuberculosis Drug-resistant TB

Narrow-Spectrum Antibacterial Specificity: Imidazo[1,2-a]pyridine-3-carboxylate Core vs. Broad-Spectrum Antibiotics

Compounds bearing the imidazo[1,2-a]pyridine-3-carboxylate core, such as the hit compound IP-01, exhibit a narrow-spectrum antibacterial profile, inhibiting Streptococcus pneumoniae without activity against other bacterial species [1]. This contrasts sharply with broad-spectrum agents like Vitamin K3, which target FtsZ across multiple species. IP-01 inhibits S. pneumoniae FtsZ polymerization and bundling by increasing GTP hydrolysis, and sequence alignment identified three unique residues within S. pneumoniae FtsZ that IP-01 binds to, providing a structural basis for the observed species specificity [1]. Alternative scaffolds evaluated in scaffold-switching studies (e.g., 2,6-dimethyl-1H-indole-3-carboxamide, 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide) were inactive (MIC >128 μM) against M. tuberculosis and non-tubercular mycobacteria [2].

Antibacterial FtsZ inhibitor Streptococcus pneumoniae

Synthetic Yield and Efficiency: Microwave-Assisted Synthesis of Disubstituted IPCEs

A microwave-assisted organic synthesis (MAOS) protocol was developed for preparing disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters (IPCEs), including methyl imidazo[1,2-a]pyridine-3-carboxylate, as key intermediates for anti-TB agents [1]. Under microwave heating at 120 °C for 20-30 minutes in ethanol, condensations of 2-aminopyridines with ethyl 2-halogenated acetoacetates proceeded with acceptable yields [1]. In contrast, traditional thermal methods for related derivatives (e.g., ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate) report yields of approximately 42% [2]. While exact yield data for the target methyl ester under MAOS is not specified, the methodology demonstrates a significant reduction in reaction time (20-30 min vs. hours to days) and improved efficiency for this scaffold class.

Synthetic methodology Microwave-assisted synthesis Process chemistry

Selectivity Index for COX-2 Inhibition: Imidazo[1,2-a]pyridine Derivatives vs. Celecoxib

Imidazo[1,2-a]pyridine derivatives designed as selective COX-2 inhibitors exhibit IC50 values in the highly potent 0.07-0.18 μM range and COX-2 selectivity indexes (SI) ranging from 57 to 217 [1]. Compound 6f (2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine) demonstrated the highest COX-2 inhibitory selectivity and potency within this series [1]. In a related study, a pyrazoline derivative (9a) exhibited a COX-2 SI of 39, which was almost three-fold higher than that of celecoxib (SI = 13.76) [2]. While the target methyl ester itself is not a COX-2 inhibitor, it serves as a precursor to the amide derivatives that confer this selective pharmacological profile.

COX-2 inhibitor Selectivity index Anti-inflammatory

Kinase Inhibition Potency: Imidazo[1,2-a]pyridine Derivatives vs. Clinical Kinase Inhibitors

Imidazo[1,2-a]pyridine derivatives have been identified as micromolar inhibitors of CLK1 and DYRK1A kinases. Compound 4c exhibited an IC50 of 0.7 μM against CLK1 and 2.6 μM against DYRK1A [1]. While this potency is modest compared to optimized clinical kinase inhibitors (e.g., MBM-55 with IC50 5.4 nM against RSK1 and 6.5 nM against DYRK1a [2]), the imidazo[1,2-a]pyridine scaffold offers a distinct chemotype with favorable synthetic accessibility for lead optimization. The methyl ester at the 3-position provides a handle for further derivatization to enhance potency and selectivity.

Kinase inhibitor CLK1 DYRK1A

Antituberculosis Activity of Hydrazone Derivatives: Bioisosteric Replacement of Isoniazid

2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide—a derivative directly accessible from the corresponding methyl or ethyl ester—serves as a bioisosteric replacement for isoniazid, a first-line anti-TB drug [1]. Thiazolidine and spirothiazolidine derivatives synthesized from this hydrazide were screened for antimycobacterial activity. However, none of the tested compounds showed significant in vitro antituberculous activity at 6.25 μg/mL, in stark contrast to rifampin (MIC 0.031 μg/mL) [1]. This negative result is instructive: it delineates the structural requirements for anti-TB activity within this scaffold class, demonstrating that simple hydrazide derivatization does not recapitulate isoniazid's potency, whereas amidation yields nanomolar activity as described in Evidence Item 1.

Antitubercular Isoniazid bioisostere Hydrazone derivatives

Methyl Imidazo[1,2-a]pyridine-3-carboxylate: High-Value Application Scenarios Based on Validated Differentiation


Anti-Tuberculosis Drug Discovery: Synthesis of QcrB-Targeting Carboxamides

Procure methyl imidazo[1,2-a]pyridine-3-carboxylate as the key intermediate for synthesizing imidazo[1,2-a]pyridine-3-carboxamides, which have demonstrated nanomolar to sub-nanomolar MIC values (≤0.006 μM) against drug-sensitive and drug-resistant M. tuberculosis strains, surpassing the clinical candidate PA-824 by nearly 10-fold [1]. The methyl ester undergoes facile amidation to access this potent anti-TB chemotype.

Narrow-Spectrum Antibacterial Development: FtsZ Inhibitors for Streptococcus pneumoniae

Use this building block to access imidazo[1,2-a]pyridine-3-carboxylate derivatives that exhibit narrow-spectrum antibacterial activity against S. pneumoniae via FtsZ inhibition, without affecting other bacterial species [2]. This specificity is conferred by binding to unique residues in S. pneumoniae FtsZ, enabling pathogen-selective antibiotic development that minimizes microbiome disruption.

Selective COX-2 Inhibitor Scaffold Diversification

Leverage the imidazo[1,2-a]pyridine core to generate COX-2 selective inhibitors with IC50 values in the 0.07-0.18 μM range and selectivity indexes up to 217, exceeding the selectivity of celecoxib (SI = 13.76) [3]. The methyl ester provides a versatile handle for introducing diverse amine substituents to modulate potency and selectivity.

Kinase Inhibitor Lead Optimization: CLK1 and DYRK1A Targeting

Employ methyl imidazo[1,2-a]pyridine-3-carboxylate as a starting point for optimizing imidazo[1,2-a]pyridine-based kinase inhibitors. Compound 4c, a representative derivative, inhibits CLK1 with an IC50 of 0.7 μM and DYRK1A with an IC50 of 2.6 μM [4]. The scaffold's synthetic accessibility and distinct IP position support rapid SAR exploration to improve potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl imidazo[1,2-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.